molecular formula C6H12O2 B13908294 [cis-2-Methoxycyclobutyl]methanol

[cis-2-Methoxycyclobutyl]methanol

Katalognummer: B13908294
Molekulargewicht: 116.16 g/mol
InChI-Schlüssel: JHHDZOQQIUJIBP-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[cis-2-Methoxycyclobutyl]methanol is an organic compound with the molecular formula C6H12O2 It is a cyclobutane derivative with a methoxy group and a hydroxymethyl group attached to the cyclobutane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [cis-2-Methoxycyclobutyl]methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted cyclobutane derivative with formaldehyde in the presence of a base. The reaction is carried out under mild conditions to ensure the formation of the desired cis isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

[cis-2-Methoxycyclobutyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed

    Oxidation: Formation of [cis-2-Methoxycyclobutyl]carboxylic acid.

    Reduction: Formation of [cis-2-Hydroxycyclobutyl]methanol.

    Substitution: Formation of various substituted cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

[cis-2-Methoxycyclobutyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [cis-2-Methoxycyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [cis-2-Hydroxycyclobutyl]methanol
  • [trans-2-Methoxycyclobutyl]methanol
  • [cis-2-Methoxycyclopropyl]methanol

Uniqueness

[cis-2-Methoxycyclobutyl]methanol is unique due to its specific cis configuration and the presence of both methoxy and hydroxymethyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C6H12O2

Molekulargewicht

116.16 g/mol

IUPAC-Name

[(1R,2R)-2-methoxycyclobutyl]methanol

InChI

InChI=1S/C6H12O2/c1-8-6-3-2-5(6)4-7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1

InChI-Schlüssel

JHHDZOQQIUJIBP-PHDIDXHHSA-N

Isomerische SMILES

CO[C@@H]1CC[C@@H]1CO

Kanonische SMILES

COC1CCC1CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.